Methyl 2-(2-acetamido-1,3-thiazol-4-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-(2-acetamido-1,3-thiazol-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-5(11)9-8-10-6(4-14-8)3-7(12)13-2/h4H,3H2,1-2H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEOHTIMQFJSTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-acetamido-1,3-thiazol-4-yl)acetate typically involves the reaction of thiazole derivatives with acetamide and methyl acetate. One common method involves the reaction of 2-aminothiazole with acetic anhydride to form 2-acetamido-1,3-thiazole, which is then reacted with methyl bromoacetate to yield the final product .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-acetamido-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
Chemical Synthesis
Building Block for Thiazole Derivatives
Methyl 2-(2-acetamido-1,3-thiazol-4-yl)acetate serves as an essential precursor in the synthesis of more complex thiazole derivatives. The compound's acetamido and ester functional groups enhance its reactivity, making it a valuable intermediate in organic synthesis.
Synthetic Routes
The synthesis typically involves:
- Formation of Acetamido Derivative: Reaction of 2-aminothiazole with acetic anhydride.
- Final Product Formation: Reaction with methyl bromoacetate under basic conditions using solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. This compound has shown efficacy against various bacterial strains by disrupting cell wall synthesis and interfering with nucleic acid metabolism. In vitro studies suggest that similar compounds can inhibit bacterial growth effectively.
Antiviral Potential
Thiazole derivatives have also been explored for their antiviral activities. Studies have demonstrated that these compounds can inhibit viral replication by targeting viral enzymes or host cell pathways essential for the viral life cycle. Notably, compounds structurally related to this derivative have shown activity against the hepatitis C virus (HCV).
Medicinal Applications
Anti-inflammatory and Anticancer Activities
this compound is being investigated for its potential as an anti-inflammatory and anticancer agent. The compound interacts with various biological targets, including DNA and metabolic enzymes, which can lead to significant therapeutic effects such as:
- DNA Binding: Inducing DNA double-strand breaks.
- Enzyme Inhibition: Altering metabolic pathways within cells.
Industrial Applications
Dyes and Chemical Reaction Accelerators
In industrial settings, this compound is utilized in developing dyes and chemical reaction accelerators. Its unique structure allows it to participate in reactions that enhance the efficiency of chemical processes.
Case Studies
- Antimicrobial Study: A study conducted on various thiazole derivatives demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics.
- Antiviral Research: In vitro assays revealed that related thiazole compounds inhibited HCV replication with IC50 values indicating potent antiviral effects.
- Synthesis Optimization: Research focused on optimizing the synthetic route for this compound using continuous flow reactors showed improved yields and reduced reaction times compared to traditional batch methods.
Mechanism of Action
The mechanism of action of Methyl 2-(2-acetamido-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. For instance, it can inhibit the growth of bacteria by interfering with their cell wall synthesis. The thiazole ring can bind to enzymes and disrupt their normal function, leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Derivatives
The compound is compared to derivatives with modifications in the ester group, heterocyclic appendages, and saturation states of the thiazole ring. Key examples include:
Ethyl 2-(2-acetamido-1,3-thiazol-4-yl)acetate
- Molecular Formula : C₉H₁₃N₂O₃S
- Molecular Weight : 229.28 g/mol
- Applications : Used in patented antibiotic syntheses (e.g., US2002/91264 A1) .
Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate Hydrochloride
- Molecular Formula : C₆H₉ClN₂O₂S
- Molecular Weight : 208.66 g/mol
- Key Differences: The amino group replaces acetamido, and the hydrochloride salt improves aqueous solubility.
- Applications : Intermediate in cephalosporin synthesis .
5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol
- Molecular Formula : C₆H₅N₅OS₂
- Molecular Weight : 243.26 g/mol
- Key Differences : Incorporation of a 1,3,4-oxadiazole ring introduces additional hydrogen-bonding sites, enhancing urease inhibitory activity (IC₅₀ = 2.8–18.9 µM) .
Methyl 2-(2-acetamido-4,5-dihydro-1,3-thiazol-4-yl)acetate
Physicochemical Properties
Stability and Crystallinity
Crystal structure analyses (e.g., ) reveal that intermolecular hydrogen bonds (N–H⋯O, N–H⋯N) and π-π stacking stabilize the thiazole core.
Biological Activity
Methyl 2-(2-acetamido-1,3-thiazol-4-yl)acetate is a thiazole derivative notable for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores its mechanisms of action, biochemical pathways, and relevant case studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
This compound features a thiazole ring with acetamido and ester functional groups. These structural characteristics contribute to its unique chemical behavior and biological efficacy. The compound's molecular formula is , with a molecular weight of approximately 218.24 g/mol.
Target Interactions
Thiazole derivatives, including this compound, interact with various biological targets. They can bind to DNA and inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells. Additionally, they may modulate enzyme activity and receptor signaling pathways.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer effects. For instance, studies have shown that related thiazole derivatives can induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cell lines such as HT29 (colon cancer) and MDA-MB-231 (breast cancer) . The mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
Biochemical Pathways
This compound affects several biochemical pathways:
- Cell Cycle Regulation : It can inhibit CDK1/cyclin B activity, leading to cell cycle arrest .
- Apoptosis Induction : The compound promotes apoptosis through intrinsic and extrinsic signaling pathways in various cancer cell lines .
- Antimicrobial Activity : Thiazole derivatives have shown promise against bacterial and fungal strains by disrupting cellular functions .
Anticancer Efficacy
- Cell Line Studies : In vitro studies demonstrated that this compound exhibits cytotoxicity against multiple cancer cell lines. For example, compounds derived from similar thiazole structures showed IC50 values ranging from 8.5 µM to 25.6 µM against K562 (leukemia) and HeLa (cervical cancer) cells .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 | 8.5 - 14.9 | Induction of apoptosis |
| HeLa | 8.9 - 15.1 | Cell cycle arrest at G2/M phase |
| MDA-MB-231 | 12.7 - 25.6 | Inhibition of CDK activity |
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions on the thiazole ring and acetamide/ester groups. Microanalysis (≤0.4% deviation from theoretical values) validates purity .
- X-ray Crystallography: Single-crystal X-ray diffraction resolves bond lengths, angles, and intermolecular interactions (e.g., C–H···π stacking). Software like SHELXL refines structures to R-factors <0.05 for high-resolution data .
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₉H₁₁N₃O₃S, m/z 241.0532) .
What are the common derivatives of this compound, and how are they synthesized?
Basic
Derivatives include:
- N-Alkyl/Aryl Substituted Analogues: Reacting with alkylamines or formaldehyde under multicomponent condensation conditions .
- Metal Complexes: Coordination with transition metals (e.g., nickel(II)) via thiolate ligands, as shown in crystal structures .
- Biological Probes: Functionalization with fluorophores or bioorthogonal handles for activity studies .
How do reaction conditions influence the yield and stereochemical outcomes of thiazole derivatives?
Q. Advanced
- Solvent Effects: Polar aprotic solvents (e.g., acetonitrile) favor cyclization, while protic solvents (e.g., ethanol) may hydrolyze esters. demonstrates that acetic acid/TsOH mixtures accelerate imine formation .
- Temperature Control: Reflux (70–80°C) optimizes kinetics without decomposing thermally labile intermediates .
- Catalysts: Acidic or basic catalysts modulate regioselectivity. For example, TsOH promotes enolization in ketone-thioamide condensations .
What challenges arise in crystallographic analysis of this compound derivatives, and how are they resolved?
Q. Advanced
- Disorder in Crystal Lattices: Flexible ester/acetamide groups often require constrained refinement. SHELXL’s restraints (e.g., DFIX, SIMU) mitigate this .
- Hydrogen Bonding Ambiguities: High-resolution data (≤0.8 Å) and Hirshfeld surface analysis clarify interactions like N–H···O and C–H···S .
- Twinned Crystals: Integration of multiple datasets or use of the TWINABS module in SHELX resolves overlapping reflections .
How do structural modifications impact the biological activity of thiazole-based compounds?
Q. Advanced
- Substituent Effects: Electron-withdrawing groups (e.g., nitro) enhance antimicrobial activity by increasing electrophilicity. highlights tert-butoxycarbonylmethoxyimino derivatives as potent enzyme inhibitors .
- Metal Coordination: Nickel(II) complexes exhibit altered redox properties and ligand exchange kinetics, influencing their antifungal efficacy .
- Stereochemistry: Z/E isomerism in methoxyimino groups (e.g., in cephalosporin precursors) affects binding to bacterial penicillin-binding proteins .
What role does this compound play in the synthesis of β-lactam antibiotics?
Advanced
The compound serves as a key intermediate for cephalosporin derivatives. Its 2-acetamidothiazole moiety is acylated onto β-lactam cores (e.g., 7-aminocephalosporanic acid) to enhance Gram-negative activity. and describe its use in forming methoxyimino sidechains, which resist β-lactamase hydrolysis .
How are computational methods applied to predict the reactivity or stability of thiazole derivatives?
Q. Advanced
- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Docking: Screens derivatives against target proteins (e.g., fungal CYP51) to prioritize synthesis .
- QSAR Models: Correlates substituent descriptors (e.g., logP, molar refractivity) with bioactivity data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
